An In-depth Technical Guide to 2-Amino-2-thiazoline: Core Properties and Structure
An In-depth Technical Guide to 2-Amino-2-thiazoline: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-amino-2-thiazoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its structure, including its tautomeric forms, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization, and includes graphical representations of its synthesis workflow and tautomeric equilibrium to facilitate a deeper understanding of its chemical behavior.
Introduction
2-Amino-2-thiazoline, with the CAS number 1779-81-3, is a five-membered heterocyclic compound containing sulfur and nitrogen atoms.[1] Its structure is characterized by a thiazoline ring with an amino group at the second position.[2][3] This compound and its derivatives are recognized for their diverse biological activities, serving as key intermediates in the synthesis of various pharmacologically active molecules, including antimicrobial, antifungal, and antihypertensive agents.[1] It also finds applications in the preparation of corrosion inhibitors and as a precursor for various agrochemicals.[1] The presence of both endocyclic and exocyclic nitrogen atoms contributes to its interesting chemical reactivity and tautomeric properties.
Physicochemical Properties
2-Amino-2-thiazoline is a white to off-white or light yellow crystalline solid at room temperature.[1][2][4] It is soluble in water and slightly soluble in methanol and DMSO.[2][5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Amino-2-thiazoline
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂S | [2] |
| Molecular Weight | 102.16 g/mol | [2] |
| Melting Point | 79-82 °C | [2][4] |
| Boiling Point | 221.8 °C at 760 mmHg | [2] |
| Density | 1.139 g/cm³ (estimate) | [2] |
| pKa | 8.04 ± 0.10 (Predicted) | [2][5] |
| Water Solubility | Soluble | [1][2] |
| Appearance | White to off-white/light yellow crystalline powder | [1][2][3] |
| Flash Point | 87.9 °C | [2] |
| Refractive Index | 1.5500 (estimate) | [2] |
| Vapor Pressure | 0.105 mmHg at 25°C | [2] |
Structure and Tautomerism
The structure of 2-amino-2-thiazoline is subject to tautomerism, existing in equilibrium between the amino and imino forms. The amino tautomer (2-amino-4,5-dihydro-1,3-thiazole) is generally considered to be the more stable form.[6] This equilibrium is a critical aspect of its reactivity, as different electrophiles can react at either the exocyclic or endocyclic nitrogen atom.
Caption: Tautomeric equilibrium of 2-amino-2-thiazoline.
Computational studies have shown that the amino tautomer is energetically more favorable than the imino tautomer in the gas phase.[6] However, solvation can shift the equilibrium towards the imino form.[6]
Spectroscopic Data
The structural features of 2-amino-2-thiazoline can be elucidated through various spectroscopic techniques.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for the methylene carbons in the thiazoline ring are distinct for the amino and imino tautomers. In the 2-amino-2-thiazoline form, the NCH₂ and SCH₂ carbons resonate at approximately 59 ppm and 34 ppm, respectively.[7] In contrast, for the 2-iminothiazolidine tautomer, these signals shift to around 49 ppm and 26 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 2-amino-2-thiazoline exhibits characteristic absorption bands that confirm its functional groups. The spectrum conforms to the expected structure, showing peaks corresponding to N-H and C=N stretching vibrations.[8]
Synthesis of 2-Amino-2-thiazoline
A common and effective method for the synthesis of 2-amino-2-thiazoline involves the cyclization of 2-chloroethylamine hydrochloride with thiourea.[9] This reaction proceeds through the formation of an S-alkylisothiourea intermediate, which then undergoes intramolecular cyclization to yield the final product.
Caption: General workflow for the synthesis of 2-amino-2-thiazoline.
Experimental Protocols
Synthesis of 2-Amino-2-thiazoline
This protocol is based on the reaction of ethanolamine with thionyl chloride to form 2-chloroethylamine hydrochloride, followed by cyclization with thiourea.[9]
Materials:
-
Ethanolamine
-
Thionyl chloride
-
Toluene
-
Thiourea
-
Reflux apparatus
-
Stirrer
-
Thermometer
Procedure:
-
Preparation of 2-Chloroethylamine Hydrochloride:
-
In a dry reaction flask equipped with a reflux condenser, stirrer, and thermometer, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.
-
Begin stirring to ensure thorough mixing.
-
Cool the mixture to 10 °C.
-
Slowly add 119 g (1 mol) of thionyl chloride dropwise over a period of 3 hours.
-
After the addition is complete, maintain the reaction under reflux for 10 hours.
-
Following the reflux period, remove the toluene and any unreacted thionyl chloride by distillation at normal pressure.
-
Further evaporate the solvent under reduced pressure at 60 °C to obtain 2-chloroethylamine hydrochloride.
-
-
Cyclization to 2-Amino-2-thiazoline:
-
To the crude 2-chloroethylamine hydrochloride, add thiourea (in a molar ratio of 1:2.5 to 1:3 relative to the starting ethanolamine).
-
Heat the mixture at a temperature between 70-100 °C for 20-24 hours to effect cyclization.
-
After the reaction is complete, the product can be isolated and purified by standard techniques such as extraction and crystallization.
-
Expected Yield: Approximately 76% with a purity of over 99% (by HPLC).[9] The melting point of the purified product is in the range of 78.3-80 °C.[9]
Characterization by ¹³C NMR Spectroscopy
Instrument:
-
A standard NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve a small amount of the synthesized 2-amino-2-thiazoline in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts should be referenced to the solvent peak.
Expected Resonances:
-
A signal around 169 ppm corresponding to the C=N carbon.
-
Signals for the two methylene carbons in the ring, with their exact positions dependent on the dominant tautomeric form in the chosen solvent.
Reactivity
The reactivity of 2-amino-2-thiazoline is characterized by the nucleophilicity of its nitrogen atoms. It readily reacts with electrophiles. A notable example is its reaction with isocyanates and isothiocyanates.
Reaction with Isocyanates and Isothiocyanates
The reaction of 2-amino-2-thiazoline derivatives with isocyanates and isothiocyanates typically occurs at the endocyclic nitrogen atom in a regiospecific manner.[7][10] This leads to the formation of kinetically favored endo adducts.[7][10] However, if the exocyclic nitrogen is unsubstituted, these endo adducts can rearrange to the thermodynamically more stable exo adducts upon heating.[7]
Caption: Reaction of 2-amino-2-thiazoline with an isocyanate.
Conclusion
2-Amino-2-thiazoline is a versatile heterocyclic compound with a rich chemistry stemming from its unique structural features, including its tautomeric nature and the presence of multiple nucleophilic centers. The information presented in this guide, from its fundamental physicochemical properties to its synthesis and reactivity, provides a solid foundation for researchers and professionals working in drug discovery and development. A thorough understanding of these core aspects is crucial for the effective utilization of 2-amino-2-thiazoline as a building block in the creation of novel and potent therapeutic agents.
References
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- 3. 2-Amino-2-thiazoline | 1779-81-3 [chemicalbook.com]
- 4. 2-Amino-2-thiazoline - Safety Data Sheet [chemicalbook.com]
- 5. 1779-81-3 CAS MSDS (2-Amino-2-thiazoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Amino-2-thiazoline, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]
- 10. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
